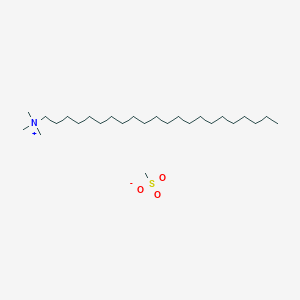
N,N,N-Trimethyldocosan-1-aminium methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N,N-Trimethyldocosan-1-aminium methanesulfonate is a quaternary ammonium compound. It is known for its surfactant properties and is used in various industrial and scientific applications. The compound is characterized by its long hydrophobic alkyl chain and a positively charged nitrogen atom, which makes it effective in reducing surface tension and acting as an antimicrobial agent.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Trimethyldocosan-1-aminium methanesulfonate typically involves the quaternization of docosylamine with methylating agents such as methyl iodide or dimethyl sulfate. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The resulting quaternary ammonium salt is then treated with methanesulfonic acid to form the methanesulfonate salt.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction conditions and yields. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production, including the use of more efficient mixing and heating systems.
Análisis De Reacciones Químicas
Types of Reactions
N,N,N-Trimethyldocosan-1-aminium methanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Substitution: Nucleophiles such as halides and hydroxides are commonly used in substitution reactions.
Major Products
Oxidation: N,N,N-Trimethyldocosan-1-aminium N-oxide.
Reduction: Reduced forms of the compound, though less common.
Substitution: Various substituted quaternary ammonium salts.
Aplicaciones Científicas De Investigación
N,N,N-Trimethyldocosan-1-aminium methanesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Acts as an antimicrobial agent in various biological assays.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Used in the formulation of detergents, fabric softeners, and disinfectants.
Mecanismo De Acción
The primary mechanism of action of N,N,N-Trimethyldocosan-1-aminium methanesulfonate is its ability to disrupt cell membranes. The long hydrophobic chain inserts into lipid bilayers, while the positively charged nitrogen interacts with negatively charged components of the cell membrane. This leads to increased permeability and eventual cell lysis. The compound also interferes with microbial metabolic processes, contributing to its antimicrobial properties.
Comparación Con Compuestos Similares
Similar Compounds
- N,N,N-Trimethyldocosan-1-aminium chloride
- N,N,N-Trimethyldocosan-1-aminium bromide
- N,N,N-Trimethyldocosan-1-aminium sulfate
Uniqueness
N,N,N-Trimethyldocosan-1-aminium methanesulfonate is unique due to its specific counterion, methanesulfonate, which can influence its solubility and reactivity compared to other quaternary ammonium salts. This makes it particularly useful in applications where specific solubility and reactivity profiles are required.
Propiedades
Número CAS |
463965-85-7 |
|---|---|
Fórmula molecular |
C26H57NO3S |
Peso molecular |
463.8 g/mol |
Nombre IUPAC |
docosyl(trimethyl)azanium;methanesulfonate |
InChI |
InChI=1S/C25H54N.CH4O3S/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26(2,3)4;1-5(2,3)4/h5-25H2,1-4H3;1H3,(H,2,3,4)/q+1;/p-1 |
Clave InChI |
FKAKMJQLAUGNIS-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCC[N+](C)(C)C.CS(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(3,4-Dimethoxyphenyl)methyl]glycyl-L-alanyl-L-phenylalaninamide](/img/structure/B14246765.png)
![6-Dodecyl-2,3-dihydro-6H-[1,4]dioxino[2,3-c]pyrrole](/img/structure/B14246773.png)
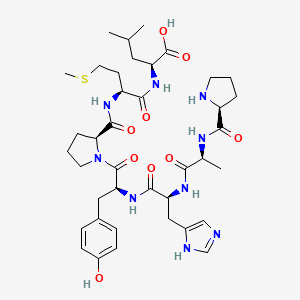
![2-[(2S,3S)-2-[4-(Benzyloxy)phenyl]-1-(4-fluorophenyl)-4-oxoazetidin-3-yl]-2-hydroxyethyl 4-methylbenzene-1-sulfonate](/img/structure/B14246789.png)
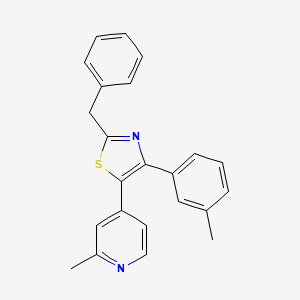
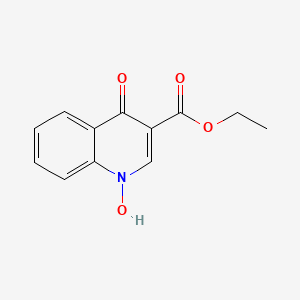
![4-[4-(Benzyloxy)phenoxy]-6,7-dimethoxyquinoline](/img/structure/B14246816.png)
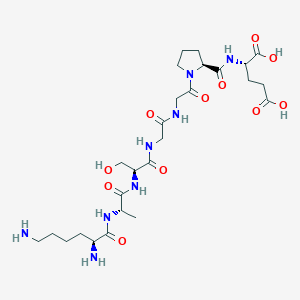
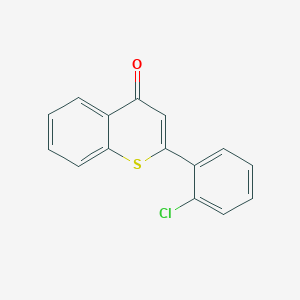
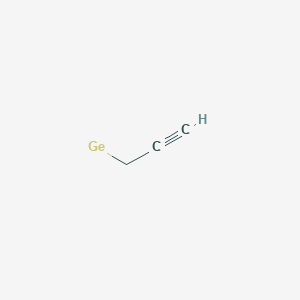

![Pyrimidine, 4,6-bis[4-(propylthio)[2,2'-bipyridin]-6-yl]-](/img/structure/B14246852.png)
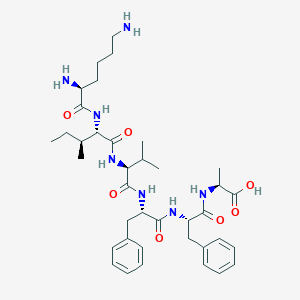
![2-Propanol, 1,1,1,3,3,3-hexafluoro-2-[[(2-methoxyethyl)amino]methyl]-](/img/structure/B14246863.png)
